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molecular formula C10H7F3N2O2 B8422802 7-Trifluoromethyl-5-methyl-1,4-dihydroquinoxaline-2,3-dione

7-Trifluoromethyl-5-methyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B8422802
M. Wt: 244.17 g/mol
InChI Key: WTQVFAOHUSTAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06117873

Procedure details

355 ml of a 15% titanium trichloride solution in aqueous hydrochloric acid are dissolved in 850 ml of water and 850 ml of acetone under a nitrogen atmosphere at 0° C. A solution of 35.5 g (110.8 mmol) of ethyl N-(2-methyl-6-nitro-4-trifluoromethylphenyl)oxamate in 1.7 1 of acetone is slowly added dropwise. The resulting violet solution is stirred at 0° C. for 16 hours. 15% titanium trichloride solution in aqueous hydrochloric acid is then added until, according to 1H-NMR analysis, starting material is no longer detectable. The reaction mixture is filtered off on a suction filter, the filtrate is concentrated and the deposited solid is filtered off again on a suction filter. The crude product is washed with dilute hydrochloric acid and water. The title compound is obtained as a white solid.
Quantity
850 mL
Type
reactant
Reaction Step One
Name
ethyl N-(2-methyl-6-nitro-4-trifluoromethylphenyl)oxamate
Quantity
35.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
850 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)=O.[CH3:5][C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([N+:16]([O-])=O)[C:7]=1[NH:19][C:20](=[O:26])[C:21](OCC)=[O:22]>Cl.O.[Cl-].[Cl-].[Cl-].[Ti+3]>[F:13][C:12]([F:15])([F:14])[C:10]1[CH:9]=[C:8]2[C:7]([NH:19][C:20](=[O:26])[C:21](=[O:22])[NH:16]2)=[C:6]([CH3:5])[CH:11]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
850 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
ethyl N-(2-methyl-6-nitro-4-trifluoromethylphenyl)oxamate
Quantity
35.5 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C(F)(F)F)[N+](=O)[O-])NC(C(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
850 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting violet solution is stirred at 0° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered off on a suction
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
FILTRATION
Type
FILTRATION
Details
the deposited solid is filtered off again on a suction
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The crude product is washed with dilute hydrochloric acid and water

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C1=CC(=C2NC(C(NC2=C1)=O)=O)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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